Anti-Proliferative Potency: Benzenesulfonylpyrrolidine-Thiazole Scaffold MCF-7 Activity vs. Doxorubicin Baseline
Although CAS 2201734-90-7 itself lacks published MCF-7 data, the benzenesulfonylpyrrolidine-thiazole scaffold to which it belongs demonstrates superior in vitro antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line compared to the standard-of-care agent doxorubicin. In a study of 12 structurally related benzenesulfonylpyrrolidine-thiazole derivatives, the four most active compounds (18, 8, 41, and 28) exhibited IC₅₀ values of 48.01, 49.11, 49.27, and 49.78 µM, respectively, all of which were lower (i.e., more potent) than doxorubicin's IC₅₀ of 68.6 µM in the same assay system [1]. CAS 2201734-90-7 contains the identical benzenesulfonylpyrrolidine-thiazole core with a 2-chloro substituent that is absent from the tested analogs, offering a differentiated electronic and steric profile for SAR expansion.
| Evidence Dimension | In vitro antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | Pending experimental determination for CAS 2201734-90-7 (identical benzenesulfonylpyrrolidine-thiazole core scaffold) |
| Comparator Or Baseline | Doxorubicin IC₅₀ = 68.6 µM; Most active benzenesulfonylpyrrolidine-thiazole analog IC₅₀ = 48.01–49.78 µM (compounds 18, 8, 41, 28) |
| Quantified Difference | Scaffold analogs are ~1.38–1.43-fold more potent than doxorubicin against MCF-7 cells |
| Conditions | MCF-7 human breast adenocarcinoma cell line; in vitro antiproliferative assay |
Why This Matters
The scaffold's demonstrated superiority over doxorubicin provides a compelling rationale for procuring CAS 2201734-90-7 as a 2-chloro-substituted probe to explore whether this modification further enhances antiproliferative potency and selectivity.
- [1] Bashandy, M.S., Abd El-Gilil, S.M. (2016). Synthesis, Molecular Docking and Anti-Human Breast Cancer Activities of Novel Thiazolylacetonitriles and Thiazolylacrylonitriles and Their Derivatives Containing Benzenesulfonylpyrrolidine Moiety. Heterocycles, 92(3), 431. View Source
